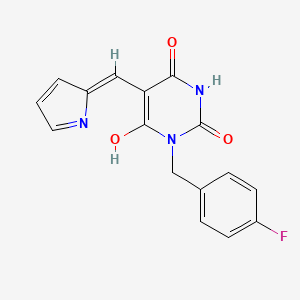
3-(methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiadiazole and pyrrolidine, and its molecular formula is C10H16N4O2S.
作用机制
The mechanism of action of 3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. The compound may also modulate certain signaling pathways in cells, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the major advantages of using 3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide in lab experiments is its relatively low toxicity and high specificity towards certain enzymes or proteins. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several future directions for research on 3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide. One potential area of investigation is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the compound's pharmacokinetics and bioavailability to enhance its therapeutic efficacy. Additionally, the compound's mechanism of action and its potential interactions with other drugs or compounds should be further studied to ensure its safety and efficacy in clinical settings.
合成方法
The synthesis of 3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide involves the reaction between 2-amino-5-methyl-1,3,4-thiadiazole and 1-methoxymethyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yield after purification.
科学研究应用
3-(Methoxymethyl)-N-1,3,4-thiadiazol-2-yl-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has also been investigated for its antimicrobial and anti-inflammatory properties.
属性
IUPAC Name |
3-(methoxymethyl)-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-15-5-7-2-3-13(4-7)9(14)11-8-12-10-6-16-8/h6-7H,2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYUZQRSLQHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6044368.png)
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)

![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)
![2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B6044418.png)